molecular formula C14H16F3N5O B10889740 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1,5-dimethyl-1H-pyrazol-4-YL)acetamide

2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1,5-dimethyl-1H-pyrazol-4-YL)acetamide

Cat. No.: B10889740
M. Wt: 327.30 g/mol
InChI Key: FSKHYCSYVMBRKM-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of a pyrazole ring with various substituents.
  • The cyclopropyl group (Cyclopropyl) and trifluoromethyl group (CF₃) contribute to its structural complexity.
  • The compound is an acetamide derivative, meaning it contains an amide functional group (CONH₂).
  • Overall, it’s a fascinating molecule with potential applications in various fields.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s full potential awaits further research and exploration

    Properties

    Molecular Formula

    C14H16F3N5O

    Molecular Weight

    327.30 g/mol

    IUPAC Name

    2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1,5-dimethylpyrazol-4-yl)acetamide

    InChI

    InChI=1S/C14H16F3N5O/c1-8-10(6-18-21(8)2)19-13(23)7-22-11(9-3-4-9)5-12(20-22)14(15,16)17/h5-6,9H,3-4,7H2,1-2H3,(H,19,23)

    InChI Key

    FSKHYCSYVMBRKM-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=NN1C)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3

    Origin of Product

    United States

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